molecular formula C5H12ClNOS B6223699 methyl 3-(methylsulfanyl)propanimidate hydrochloride CAS No. 95853-50-2

methyl 3-(methylsulfanyl)propanimidate hydrochloride

Cat. No.: B6223699
CAS No.: 95853-50-2
M. Wt: 169.67 g/mol
InChI Key: FVFSJFUDXUSTSR-UHFFFAOYSA-N
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Description

Methyl 3-(methylsulfanyl)propanimidate hydrochloride is an organic compound with the molecular formula C5H12ClNOS. It is a derivative of propanimidate, characterized by the presence of a methylsulfanyl group attached to the third carbon of the propanimidate chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(methylsulfanyl)propanimidate hydrochloride typically involves the reaction of methyl 3-(methylsulfanyl)propanimidate with hydrochloric acid. The process can be summarized as follows:

    Starting Material: Methyl 3-(methylsulfanyl)propanimidate.

    Reagent: Hydrochloric acid (HCl).

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes:

    Raw Material Handling: Ensuring the purity and availability of starting materials.

    Reaction Control: Monitoring temperature, pressure, and pH to optimize yield.

    Purification: Using techniques such as crystallization or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methylsulfanyl)propanimidate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidate group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted imidates or other derivatives.

Scientific Research Applications

Methyl 3-(methylsulfanyl)propanimidate hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 3-(methylsulfanyl)propanimidate hydrochloride involves its interaction with specific molecular targets. The compound can:

    Bind to Enzymes: Inhibit or activate enzyme activity by interacting with active sites.

    Modulate Pathways: Affect biochemical pathways by altering the function of key proteins or receptors.

    Induce Cellular Responses: Trigger cellular responses such as apoptosis or cell cycle arrest through its chemical interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(methylsulfonyl)propanimidate hydrochloride: Similar structure but with a sulfonyl group instead of a sulfanyl group.

    Ethyl 3-(methylsulfanyl)propanimidate hydrochloride: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

Methyl 3-(methylsulfanyl)propanimidate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methylsulfanyl group provides unique oxidation and substitution properties compared to similar compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-(methylsulfanyl)propanimidate hydrochloride involves the reaction of methyl 3-(methylsulfanyl)propanoate with ammonia followed by treatment with hydrochloric acid.", "Starting Materials": [ "Methyl 3-(methylsulfanyl)propanoate", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Methyl 3-(methylsulfanyl)propanoate is reacted with ammonia in the presence of a catalyst to form methyl 3-(methylsulfanyl)propanamide.", "The resulting amide is then treated with hydrochloric acid to form methyl 3-(methylsulfanyl)propanimidate hydrochloride." ] }

CAS No.

95853-50-2

Molecular Formula

C5H12ClNOS

Molecular Weight

169.67 g/mol

IUPAC Name

methyl 3-methylsulfanylpropanimidate;hydrochloride

InChI

InChI=1S/C5H11NOS.ClH/c1-7-5(6)3-4-8-2;/h6H,3-4H2,1-2H3;1H

InChI Key

FVFSJFUDXUSTSR-UHFFFAOYSA-N

Canonical SMILES

COC(=N)CCSC.Cl

Purity

95

Origin of Product

United States

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